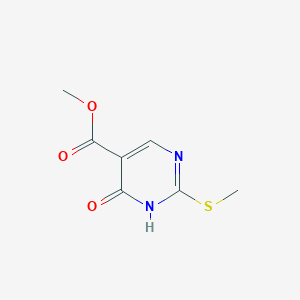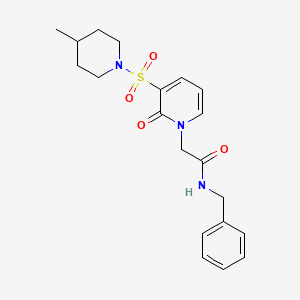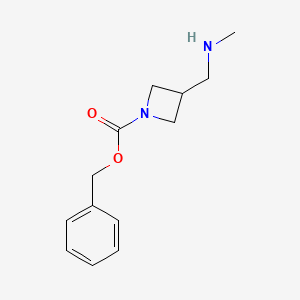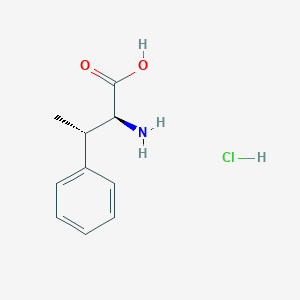![molecular formula C9H15ClN2O2 B2488346 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide CAS No. 2279306-55-5](/img/structure/B2488346.png)
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide, also known as CNOEA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. CNOEA is a derivative of pyrrolidine and has been synthesized through various methods.
作用機序
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide binds to the DREADD receptor, which is a modified version of the muscarinic acetylcholine receptor. Binding of this compound to the DREADD receptor leads to the activation of downstream signaling pathways, resulting in changes in cellular function. The activation of DREADD receptors can be controlled by the administration of clozapine-N-oxide (CNO), which is a metabolite of clozapine.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal activation in vitro and in vivo. In addition, this compound has been used to study the function of specific GPCRs in various physiological processes, including pain, anxiety, and addiction.
実験室実験の利点と制限
The use of 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide in scientific research has several advantages. It is a selective agonist of the DREADD receptor, which allows for the specific activation of GPCRs of interest. In addition, the administration of this compound can be controlled, which allows for the precise timing and duration of receptor activation. However, there are limitations to the use of this compound in lab experiments. The synthesis of this compound can be challenging, and the yield can be low. In addition, the use of this compound in vivo can be complicated by the potential for off-target effects.
将来の方向性
There are several future directions for research involving 2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide. One area of interest is the development of new methods for the synthesis of this compound with higher yields. In addition, the use of this compound in combination with other tools, such as optogenetics, could provide new insights into the function of GPCRs. Finally, the use of this compound in disease models, such as Parkinson's disease, could provide new therapeutic targets and treatment options.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in scientific research as a tool to study the function of G protein-coupled receptors. The synthesis of this compound can be challenging, but its selective activation of the DREADD receptor allows for the specific activation of GPCRs of interest. The use of this compound in combination with other tools could provide new insights into the function of GPCRs and potential therapeutic targets for various diseases.
合成法
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide has been synthesized through various methods, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, followed by the addition of triethylamine. Another method involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 1-methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine. The yield of this compound using these methods ranges from 40-60%.
科学的研究の応用
2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide has potential use in scientific research as a tool to study the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. This compound is a selective agonist of the G protein-coupled receptor DREADD (Designer Receptor Exclusively Activated by a Designer Drug), which can be used to study the function of specific GPCRs in vivo.
特性
IUPAC Name |
2-chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-12-6-7(4-9(12)14)2-3-11-8(13)5-10/h7H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKICZQZMPJJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)


![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)



![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)
